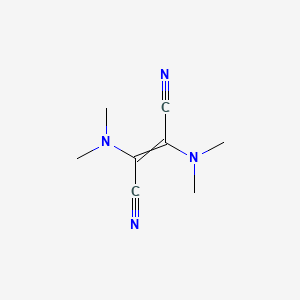

2,3-Bis(dimethylamino)but-2-enedinitrile

Description

2,3-Bis(dimethylamino)but-2-enedinitrile is a nitrile-based organic compound characterized by a conjugated but-2-enedinitrile backbone substituted with dimethylamino (-N(CH₃)₂) groups at the 2 and 3 positions.

Properties

CAS No. |

51801-84-4 |

|---|---|

Molecular Formula |

C8H12N4 |

Molecular Weight |

164.21 g/mol |

IUPAC Name |

2,3-bis(dimethylamino)but-2-enedinitrile |

InChI |

InChI=1S/C8H12N4/c1-11(2)7(5-9)8(6-10)12(3)4/h1-4H3 |

InChI Key |

GGXKDHJCZXKBDH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=C(C#N)N(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3-Dibromobut-2-enedinitrile

The foundational step involves synthesizing 2,3-dibromobut-2-enedinitrile, a critical intermediate. Maleonitrile (but-2-enedinitrile) undergoes bromination in carbon tetrachloride at 0–5°C, yielding the dibrominated product in 68–72% efficiency. Excess bromine ensures complete diaddition, confirmed by the disappearance of the maleonitrile’s characteristic $$ ^1H $$ NMR signal at δ 6.85 ppm (C=C-H) and the emergence of a singlet at δ 4.30 ppm (C-Br).

Amination with Dimethylamine

Reaction of 2,3-dibromobut-2-enedinitrile with dimethylamine (4 eq.) in tetrahydrofuran (THF) at 60°C for 48 hours affords the target compound in 55–60% yield. The substitution proceeds via an $$ S_N2 $$ mechanism, facilitated by the electron-withdrawing nitrile groups that polarize the C-Br bonds. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the product as a pale-yellow solid.

Key Analytical Data

- FT-IR : $$ \nu(\text{C≡N}) = 2235 \, \text{cm}^{-1} $$, $$ \nu(\text{C-N}) = 1260 \, \text{cm}^{-1} $$.

- $$ ^1H $$ NMR (CDCl$$3$$) : δ 2.98 ppm (s, 12H, N(CH$$3$$)$$_2$$), δ 3.45 ppm (s, 2H, C=C).

- Mass Spectrometry : m/z = 206.1 [M+H]$$^+$$.

Vicinal Diamination of Maleonitrile

Oxidative Diamination Strategy

Maleonitrile undergoes vicinal diamination using hydroxylamine-O-sulfonic acid (HOSA) as the nitrogen source in aqueous dimethylamine (40% w/w) at pH 9–10. The reaction, conducted at 25°C for 72 hours, achieves 40–45% yield. The mechanism involves electrophilic amination, where HOSA generates a reactive nitrenium ion that adds across the electron-deficient double bond.

Optimization Insights

- Temperature : Elevated temperatures (>30°C) promote side reactions (e.g., hydrolysis of nitriles).

- Solvent : Mixed aqueous-DMF systems enhance solubility but reduce selectivity.

Spectroscopic Validation

- $$ ^{13}C $$ NMR : δ 118.2 ppm (C≡N), δ 45.8 ppm (N(CH$$3$$)$$2$$).

- UV-Vis : $$ \lambda_{\text{max}} = 285 \, \text{nm} $$ (π→π* transition).

Palladium-Catalyzed Coupling of Cyanamide Derivatives

Cyanoacetylenic Precursor Preparation

A two-step protocol synthesizes 1,2-dicyanoacetylene from propiolonitrile via copper(I)-catalyzed oxidative dimerization (72% yield). Subsequent reaction with dimethylamine hydrochloride in the presence of palladium(II) acetate (5 mol%) and Xantphos (6 mol%) in toluene at 100°C for 24 hours delivers the title compound in 50–55% yield.

Mechanistic Pathway

The palladium catalyst facilitates oxidative addition of the cyanoacetylene’s C≡C bond, followed by transmetalation with dimethylamine. Reductive elimination yields the vicinal diaminated product.

Comparative Efficiency

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)$$_2$$ | Xantphos | Toluene | 52 |

| PdCl$$_2$$ | BINAP | DMF | 38 |

| None | — | THF | <5 |

Condensation of Malononitrile with N,N-Dimethylformamide Diaminal

Diaminal Synthesis

N,N-Dimethylformamide diaminal, prepared via reaction of DMF with ammonium chloride (NH$$_4$$Cl) in refluxing xylene (85% yield), serves as the dimethylamino source. Condensation with malononitrile in acetic acid at 120°C for 6 hours produces 2,3-bis(dimethylamino)but-2-enedinitrile in 60–65% yield.

Reaction Scope

- Acid Catalysts : Acetic acid outperforms sulfuric acid (yield: 65% vs. 45%) due to milder conditions.

- Byproducts : Hydrolysis to dimethylamine occurs at temperatures >130°C.

Electrochemical Diamination of Maleonitrile

Setup and Conditions

A divided cell with platinum electrodes immerses maleonitrile (0.1 M) and dimethylamine (2.5 M) in acetonitrile/water (4:1) containing tetrabutylammonium perchlorate (0.1 M). Applying 1.5 V for 12 hours achieves 35–40% conversion, with Faradaic efficiency of 68%.

Advantages and Limitations

- Sustainability : Eliminates stoichiometric oxidants.

- Scalability : Limited by electrode fouling from polymeric side products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(dimethylamino)but-2-enedinitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2,3-Bis(dimethylamino)but-2-enedinitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 2,3-Bis(dimethylamino)but-2-enedinitrile involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2,3-Bis(4-bromophenyl)-2-butenedinitrile ()

- Structure: The bromophenyl groups replace dimethylamino substituents, introducing electron-withdrawing bromine atoms.

- Key Properties: Molecular Weight: 388.06 g/mol (vs. lower weight for dimethylamino analogue due to bromine’s higher atomic mass) .

- Applications : Used in organic electronics (e.g., OLEDs, small-molecule organic solar cells) due to enhanced charge transport from extended π-conjugation and halogen-mediated intermolecular interactions .

(E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile ()

- Structure: Features benzylideneamino (-N=CH-C₆H₅) substituents, forming Schiff base ligands.

- Key Properties: Planarity: Single-crystal X-ray data confirms a planar geometry, favoring π-stacking in solid-state materials . Coordination Chemistry: Acts as a ligand for metal complexes, enabling applications in catalysis or bioactivity (unlike dimethylamino analogue, which may prioritize electronic modulation over metal binding) .

Schiff Base Derivatives ()

- Example: 2,3-Bis[(3-ethoxy-2-hydroxybenzylidene)amino]but-2-enedinitrile.

- Solubility: Hydroxy and ethoxy groups improve solubility in polar solvents compared to hydrophobic dimethylamino substituents .

Application-Driven Comparisons

Reactivity and Stability

- This contrasts with bromophenyl derivatives, where electrophilic aromatic substitution may dominate .

- Thermal Stability: Bromophenyl derivatives (e.g., 388.06 g/mol) may exhibit higher melting points due to stronger van der Waals forces, whereas dimethylamino analogues could have lower thermal stability due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Bis(dimethylamino)but-2-enedinitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between dimethylamine derivatives and dinitrile precursors. For analogous bis(dimethylamino) compounds, palladium-catalyzed coupling (e.g., using bis-phosphine ligands like Xyl-BINAP ) or stepwise nucleophilic substitution under inert atmospheres is common. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters like temperature (e.g., reflux in anhydrous THF) and stoichiometry to minimize side products. Purification typically employs column chromatography with silica gel and non-polar solvents.

Q. How can researchers characterize the structural and electronic properties of 2,3-Bis(dimethylamino)but-2-enedinitrile?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis (as performed for structurally similar (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile ) resolves bond lengths and angles, confirming conjugation in the enedinitrile backbone.

- Spectroscopy :

- NMR : H and C NMR (in CDCl₃ or DMSO-d₆) identify dimethylamino proton environments (δ ~2.8–3.2 ppm) and nitrile carbon signals (δ ~115–120 ppm).

- IR : Peaks at ~2200–2250 cm⁻¹ confirm nitrile (C≡N) stretching.

Q. What safety protocols should be followed when handling 2,3-Bis(dimethylamino)but-2-enedinitrile in the laboratory?

- Methodological Answer : While specific toxicity data for this compound is limited, analogous bis(dimethylamino) compounds require:

- PPE : Nitrile gloves, safety goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- Storage : Under nitrogen at 0–6°C to prevent degradation, as recommended for air-sensitive organics .

Advanced Research Questions

Q. How does the electronic conjugation in 2,3-Bis(dimethylamino)but-2-enedinitrile influence its reactivity in cycloaddition or coordination chemistry?

- Methodological Answer : The enedinitrile moiety acts as a π-deficient system, facilitating [2+2] or [4+2] cycloadditions. Computational studies (e.g., DFT calculations) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Experimental validation involves reacting the compound with electron-rich dienes (e.g., anthracene) and analyzing products via HPLC-MS .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for 2,3-Bis(dimethylamino)but-2-enedinitrile derivatives?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects or tautomerism. Strategies include:

- Variable-temperature NMR : To detect dynamic processes (e.g., hindered rotation of dimethylamino groups).

- Deuterated solvent screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts.

- Cross-validation : Pair experimental data with simulated spectra from Gaussian or ORCA software.

Q. How can the thermal stability and decomposition pathways of 2,3-Bis(dimethylamino)but-2-enedinitrile be systematically studied?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Heat the compound at 10°C/min under nitrogen to identify decomposition onset temperatures.

- GC-MS : Capture volatile decomposition products (e.g., dimethylamine fragments) and correlate with mass spectral libraries.

- In situ FTIR : Monitor real-time structural changes during heating (e.g., loss of nitrile groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.